4-Methylumbelliferyl 4-Deoxy--D-chitobiose Peracetate

Chitotriosidase assay Gaucher disease biomarker Clinical enzymology

4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate (CAS 1228931-52-9; molecular formula C₃₄H₄₂N₂O₁₆; MW 734.7) is a peracetylated disaccharide derivative in the 4-methylumbelliferyl (4-MU) glycoside family. The compound functions as a fully protected synthetic precursor to the active fluorogenic substrate 4-methylumbelliferyl 4-deoxy-β-D-chitobiose (4MU-4dC2 / 4MU-deoxychitobioside), which is specifically cleaved by human chitotriosidase (CHIT1) to release fluorescent 4-methylumbelliferone.

Molecular Formula C34H42N2O16
Molecular Weight 734.7 g/mol
Cat. No. B14099792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl 4-Deoxy--D-chitobiose Peracetate
Molecular FormulaC34H42N2O16
Molecular Weight734.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
InChIInChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38)/t23-,26-,27-,29+,30-,31-,32-,33-,34-/m1/s1
InChIKeyGJGDIRLUTJXWBX-IXIPFUECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate – A Protected Fluorogenic Precursor for Chitotriosidase Assays


4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate (CAS 1228931-52-9; molecular formula C₃₄H₄₂N₂O₁₆; MW 734.7) is a peracetylated disaccharide derivative in the 4-methylumbelliferyl (4-MU) glycoside family. The compound functions as a fully protected synthetic precursor to the active fluorogenic substrate 4-methylumbelliferyl 4-deoxy-β-D-chitobiose (4MU-4dC2 / 4MU-deoxychitobioside), which is specifically cleaved by human chitotriosidase (CHIT1) to release fluorescent 4-methylumbelliferone . Originally designed by the Aerts and Overkleeft groups to overcome transglycosylation-mediated substrate inhibition inherent to first-generation 4MU-chitotrioside and 4MU-chitobioside substrates, the 4-deoxy modification at the non-reducing terminus renders the deprotected product incapable of acting as a transglycosylation acceptor [1]. The peracetate form serves as a critical protected intermediate in the scalable synthetic route to (4′-deoxychitobiosyl)-4-methylumbelliferone and can be deprotected under standard Zemplén conditions to yield the active assay reagent.

Why 4MU-Chitotrioside or 4MU-Chitobioside Cannot Replace the 4-Deoxy-β-D-chitobiose Scaffold


Conventional 4MU-chitotrioside (4MU-C3) and 4MU-chitobioside substrates suffer from two mechanistically distinct liabilities that preclude their use in quantitative CHIT1 assays requiring saturating substrate concentrations. First, both substrates are competent transglycosylation acceptors; at elevated concentrations, CHIT1 catalyzes transfer of the chitobiosyl moiety from one substrate molecule to another, producing chitotetraosyl-4MU species that are subsequently hydrolyzed in a second slow step, generating apparent substrate inhibition and non-Michaelis–Menten kinetics [1]. Second, the common G102S polymorphism in CHIT1 (allele frequency ~24% in Gaucher cohorts) reduces catalytic efficiency toward 4MU-chitotrioside by approximately 30%, confounding genotype-independent quantification of macrophage burden [2]. The 4-deoxy modification at the non-reducing terminus simultaneously eliminates both problems: the deprotected substrate cannot participate in transglycosylation and its activity is unaffected by the G102S substitution, making the peracetate precursor the only entry point to a CHIT1 substrate suitable for validated clinical-grade measurements.

Quantitative Head-to-Head Evidence for 4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate and Its Deprotected Active Form


3.7-Fold Greater Assay Sensitivity in Healthy Controls Versus 4MU-Chitotrioside

In a direct head-to-head clinical comparison using plasma from 45 healthy individuals, 31 Gaucher disease (GD) patients, and 9 Niemann-Pick disease patients, chitotriosidase activity measured with 4MU-4dC2 (the deprotected form of the peracetate precursor) was 3.7-fold higher than that measured with 4MU-C3 in healthy controls (Z = -4.703, P < 0.001). In untreated GD patients, the median elevation over controls was 794-fold with 4MU-4dC2 versus 610-fold with 4MU-C3, confirming substantially greater dynamic range for disease detection [1]. This sensitivity advantage translates directly to improved discrimination between normal and pathological CHIT1 levels, reducing false-negative risk in diagnostic screening.

Chitotriosidase assay Gaucher disease biomarker Clinical enzymology

Elimination of Transglycosylation Enables Michaelis–Menten Kinetics and Saturating Substrate Use

Aguilera et al. (2003) demonstrated that the apparent substrate inhibition observed with 4MU-chitotrioside and 4MU-chitobioside is mechanistically caused by CHIT1-catalyzed transglycosylation, wherein the substrate acts as both donor and acceptor to generate extended chitooligosyl-4MU species that are hydrolyzed with altered kinetics. The 4-deoxy modification eliminates the acceptor hydroxyl group, rendering 4MU-deoxychitobiose incapable of participating in transglycosylation. Consequently, CHIT1 follows normal Michaelis–Menten kinetics with this substrate [1]. Bussink et al. (2009) subsequently confirmed that, unlike 4MU-chitotrioside and 4MU-chitobioside—which require nonsaturating concentrations due to substrate inhibition—saturating substrate concentrations can be used with 4MU-deoxychitobioside [2]. This kinetic normalization is a fundamental mechanistic advantage that cannot be achieved with any non-4-deoxy 4MU-chitooligoside substrate.

Enzyme kinetics Transglycosylation Substrate inhibition CHIT1

G102S Polymorphism-Neutral Activity Eliminates Genotype-Dependent Quantification Bias

The common G102S (Gly102Ser) missense polymorphism in CHIT1, present in approximately 24% of alleles in Dutch type I Gaucher disease cohorts, reduces catalytic efficiency toward 4MU-chitotrioside to approximately 70% of wild-type levels when measured at nonsaturating substrate concentrations. By contrast, activity toward 4MU-deoxychitobioside at saturating concentrations is normal and unaffected by the G102S substitution [1]. This means that CHIT1 protein concentration estimates derived from 4MU-chitotrioside measurements will systematically underestimate macrophage burden in G102S carriers, whereas 4MU-deoxychitobioside yields genotype-independent activity readouts. Molecular dynamics simulations corroborated that the G102S substitution does not alter the active-site geometry relevant to 4MU-deoxychitobioside binding [1].

Pharmacogenomics CHIT1 G102S polymorphism Biomarker standardization Gaucher disease

Superior Dried Blood Spot Correlation (Pearson r = 0.89) for Neonatal and Field Screening

Rodrigues et al. (2009) conducted a direct comparison of 4MU-C3 and 4MU-dC2 for chitotriosidase measurement in paired plasma and dried blood spot (DBS) samples from 12 healthy volunteers and 14 treated Gaucher disease patients. When using 4MU-C3, the plasma–DBS Pearson correlation was r = 0.76 for the combined cohort but dropped to r = 0.67 when Gaucher patients were analyzed in isolation. Substituting 4MU-dC2 improved the correlation to r = 0.89 specifically in the Gaucher patient group [1]. This represents a clinically meaningful improvement in DBS reliability, as DBS collection simplifies sample transport and storage for population screening and remote monitoring applications.

Dried blood spot testing Newborn screening Gaucher disease diagnosis Microplate assay

Broader Dynamic Range Enables Proportional Enzyme Quantification Across 1000-Fold Concentration Span

Schoonhoven et al. (2007) compared chitotriosidase activity measurements using all three available substrates—4MU-chitotriose, 4MU-chitobiose, and 4MU-deoxychitobiose—in serum from 91 type 1 Gaucher patients. Chitotriosidase activity measured with 4MU-deoxychitobiose was not only higher in absolute terms but remained proportional to enzyme concentration over a much larger range compared to the other two substrates, which plateaued or exhibited non-linear behavior at elevated CHIT1 levels [1]. This extended linear dynamic range is critical for tracking the 100- to 1000-fold reductions in CHIT1 that occur during successful enzyme replacement therapy (ERT), where first-generation substrates lose proportionality at the high starting activities characteristic of untreated disease.

Therapy monitoring Enzyme replacement therapy Dynamic range Gaucher disease

Validated Application Scenarios for 4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate in Research and Clinical Chemistry


Clinical Diagnostic Laboratories: Gaucher Disease Severity Assessment and ERT Monitoring

Clinical chemistry laboratories measuring plasma chitotriosidase as a biomarker for Gaucher disease should procure the peracetate precursor for in-house deprotection to 4MU-4dC2. This substrate provides 3.7-fold greater sensitivity than 4MU-C3 in healthy controls (Z = -4.703, P < 0.001) and maintains signal proportionality across a >1000-fold concentration range, enabling single-assay tracking from diagnosis through enzyme replacement therapy without requiring sample dilution [1]. The elimination of transglycosylation-mediated substrate inhibition permits use of saturating substrate concentrations and yields Michaelis–Menten kinetics, which is a prerequisite for CLIA/CAP-compliant assay validation [2].

Newborn Screening Programs: Dried Blood Spot-Based CHIT1 Quantification

Population-scale newborn screening programs for lysosomal storage disorders benefit from the improved dried blood spot (DBS) concordance of 4MU-dC2 (Pearson r = 0.89 in Gaucher patients) versus 4MU-C3 (r = 0.67) [3]. The peracetate precursor can be deprotected in bulk to generate stable 4MU-4dC2 working solutions for high-throughput microplate-based fluorimetric screening, reducing the sample rejection rate associated with poor plasma–DBS correlation in decentralized collection workflows [3].

Pharmacogenomic Cohorts: Genotype-Independent Macrophage Burden Quantification

Research consortia studying CHIT1 as a biomarker in genetically heterogeneous populations—where the G102S polymorphism (Ser102) is present in approximately 24% of alleles—require 4MU-deoxychitobioside to avoid the ~30% activity underestimation observed with 4MU-chitotrioside in Ser102 carriers [4]. Procurement of the peracetate precursor enables synthesis of the polymorphism-neutral substrate, ensuring that CHIT1 activity reflects macrophage burden rather than CHIT1 genotype, which is essential for accurate genotype–phenotype correlation studies and pharmacodynamic biomarker analysis [4].

Synthetic Chemistry Groups: In-House Scale-Up of Clinical-Grade Chitotriosidase Substrate

Academic and industrial synthetic chemistry laboratories requiring multi-gram quantities of 4MU-deoxychitobiose for clinical assay deployment can use the peracetate as a stable, storable protected intermediate. The Dinkelaar et al. (2010) preparative route employs a partially protected thiophenyl glucosamine building block strategy compatible with the peracetate form, enabling scalable synthesis of the deprotected active substrate [2]. The peracetate's enhanced stability during storage and shipping, relative to the deprotected form, reduces lot-to-lot variability in downstream clinical reagent manufacturing.

Quote Request

Request a Quote for 4-Methylumbelliferyl 4-Deoxy--D-chitobiose Peracetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.